3,3'-Di-O-methylellagic acid
Overview
Description
3,3’-Di-O-methylellagic acid is a naturally occurring polyphenolic compound derived from ellagic acid. It is known for its antioxidant properties and potential therapeutic applications. This compound is found in various plants, including Euphorbia adenochlora, and has been studied for its biological activities, including its ability to inhibit the formation of acid-fastness in mycobacteria without hindering their growth .
Mechanism of Action
Target of Action
3,3’-Di-O-methylellagic acid, also known as 3,8-Di-O-methylellagic acid, is a natural compound that has been found to selectively inhibit the formation of acid-fastness in mycobacteria . This suggests that mycobacteria could be a primary target of this compound.
Mode of Action
The compound interacts with mycobacteria, inhibiting their ability to form acid-fastness . Acid-fastness is a property of certain bacteria that makes them resistant to decolorization by acids during staining procedures. By inhibiting this property, 3,3’-Di-O-methylellagic acid can potentially make these bacteria more susceptible to treatments.
Biochemical Pathways
Its ability to inhibit the formation of acid-fastness suggests that it may interfere with the lipid biosynthesis or cell wall assembly processes in mycobacteria .
Pharmacokinetics
It is known to be soluble in organic solvents such as methanol, ethanol, and dmso , which could potentially influence its bioavailability and distribution in the body.
Result of Action
The primary result of the action of 3,3’-Di-O-methylellagic acid is the inhibition of acid-fastness formation in mycobacteria . This could potentially make these bacteria more susceptible to treatments. Additionally, the compound has been described as a hepatoprotective agent, suggesting that it may have beneficial effects on liver health due to its antioxidative properties .
Action Environment
The action of 3,3’-Di-O-methylellagic acid can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that its action could be influenced by the presence of these solvents in the environment. Additionally, factors such as temperature and pH could potentially affect the stability and efficacy of the compound.
Biochemical Analysis
Biochemical Properties
3,3’-Di-O-methylellagic acid has been shown to selectively inhibit the formation of acid-fastness in mycobacteria without retarding their growth This suggests that it interacts with certain enzymes or proteins in these bacteria to inhibit this process
Cellular Effects
The compound has been reported to have hepatoprotective properties, which are apparently due to its antioxidative effect This suggests that 3,3’-Di-O-methylellagic acid can influence cell function by protecting cells from oxidative damage
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3’-Di-O-methylellagic acid can be synthesized through chemical reactions involving ellagic acid derivatives. One common method involves the methylation of ellagic acid using methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction typically occurs in an organic solvent such as acetone or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of 3,3’-Di-O-methylellagic acid involves similar synthetic routes but on a larger scale. The process includes the purification of the product through recrystallization or chromatography to achieve high purity levels required for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
3,3’-Di-O-methylellagic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3,3’-Di-O-methylellagic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: Its antioxidant properties make it a subject of study in cellular protection and aging research.
Comparison with Similar Compounds
Similar Compounds
Ellagic acid: The parent compound of 3,3’-Di-O-methylellagic acid, known for its antioxidant and anticancer properties.
3,4,3’-Tri-O-methylellagic acid: Another methylated derivative of ellagic acid with potential anticancer activity.
4,4’-Di-O-methylellagic acid: A similar compound with reported anticancer and antioxidant activities.
Uniqueness
3,3’-Di-O-methylellagic acid is unique due to its selective inhibition of mycobacterial acid-fastness and its hepatoprotective properties. Its specific methylation pattern also distinguishes it from other ellagic acid derivatives, contributing to its unique biological activities .
Properties
IUPAC Name |
6,13-dihydroxy-7,14-dimethoxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O8/c1-21-11-7(17)3-5-9-10-6(15(19)23-13(9)11)4-8(18)12(22-2)14(10)24-16(5)20/h3-4,17-18H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAGYIBJNXLDTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3=C1OC(=O)C4=CC(=C(C(=C43)OC2=O)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176918 | |
Record name | 3,3'-Di-O-methylellagic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2239-88-5 | |
Record name | 3,3′-Di-O-methylellagic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2239-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3'-Di-O-methylellagic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002239885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3'-Di-O-methylellagic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20176918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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